N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine
Description
N-[3-(6-Chloro-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound combining a 6-chloroindole moiety linked via a propanoyl chain to beta-alanine, a non-proteinogenic amino acid. The indole nucleus, a bicyclic aromatic heterocycle, is substituted with a chlorine atom at the 6-position, which enhances its electronic and steric profile. This structure suggests applications in medicinal chemistry, particularly in targeting indole-associated biological pathways (e.g., serotonin receptors or tryptophan-metabolizing enzymes).
Properties
IUPAC Name |
3-[3-(6-chloroindol-1-yl)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-2-1-10-4-7-17(12(10)9-11)8-5-13(18)16-6-3-14(19)20/h1-2,4,7,9H,3,5-6,8H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZHNSHBEAWGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in 1-propanol . This method ensures the formation of the indole ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using catalysts like aluminum chloride (AlCl3) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the indole ring .
Scientific Research Applications
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs include peptide-like benzamide derivatives (e.g., compounds 13–17 from ) . Key structural differences and similarities are summarized below:
Physicochemical Properties
- In contrast, benzamide derivatives with alkoxy groups (e.g., methoxy, ethoxy) exhibit variable logP values depending on chain length .
- Solubility : Beta-alanine’s carboxylate group may improve aqueous solubility relative to benzamide analogs, which lack ionizable groups in their reported structures .
- Stability : The chloro substituent on indole could reduce metabolic oxidation compared to electron-rich benzamide derivatives with alkoxy groups, which are prone to cytochrome P450-mediated degradation.
Biological Activity
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound belonging to the class of indole derivatives. Its structure combines an indole moiety with a beta-alanine unit, which may enhance its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15ClN2O3
- Molecular Weight : 294.73 g/mol
- IUPAC Name : 3-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine
The compound's unique structure allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The indole moiety may bind to various receptors, including serotonin receptors, modulating their signaling pathways.
- Enzyme Inhibition : This compound has the potential to inhibit key enzymes involved in inflammatory processes and other disease mechanisms, such as kinases and proteases.
- Gene Expression Modulation : It may influence the expression of genes related to inflammation, cell proliferation, and apoptosis.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the formation of prostaglandins and other inflammatory mediators . This suggests a potential role in treating inflammatory diseases.
Antioxidant Properties
Indole derivatives are known for their antioxidant activities. The presence of the beta-alanine unit may enhance these effects, contributing to cellular protection against oxidative stress.
Neuroprotective Effects
Preliminary studies suggest that indole derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This could have implications for neurodegenerative diseases.
Case Studies
Several studies have explored the biological activities of indole derivatives, including this compound:
- Study on Prostaglandin Inhibition :
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Neuroprotective Study :
- Objective : To assess neuroprotective effects in models of neuroinflammation.
- Results : The compound demonstrated a reduction in markers of inflammation and improved neuronal survival rates in vitro.
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
